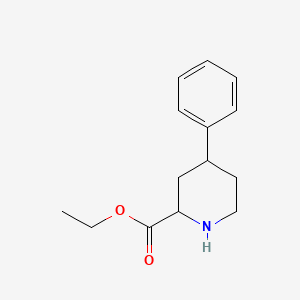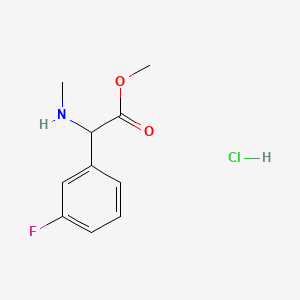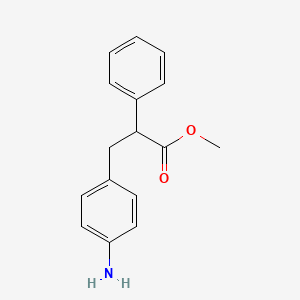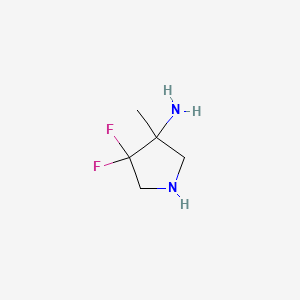
4,4-Difluoro-3-methyl-pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluoro-3-methyl-pyrrolidin-3-amine is a fluorinated pyrrolidine derivative. Pyrrolidine, a five-membered nitrogen-containing heterocycle, is widely used in medicinal chemistry due to its versatile biological activities and ability to enhance the pharmacokinetic properties of drug candidates
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-3-methyl-pyrrolidin-3-amine typically involves the fluorination of a suitable pyrrolidine precursor. One common method is the electrophilic fluorination of 3-methyl-pyrrolidine using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluoro-3-methyl-pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives with reduced fluorine content.
Substitution: Substituted pyrrolidine derivatives with various functional groups.
Scientific Research Applications
4,4-Difluoro-3-methyl-pyrrolidin-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4-Difluoro-3-methyl-pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The fluorine atoms in the compound can enhance its binding affinity to these targets by forming strong hydrogen bonds and electrostatic interactions . This can lead to the modulation of various biochemical pathways, resulting in the desired therapeutic effects.
Comparison with Similar Compounds
Pyrrolidine: The parent compound, widely used in medicinal chemistry for its biological activity.
3,3-Difluoropyrrolidine: Another fluorinated pyrrolidine derivative with similar chemical properties.
4,4-Difluoro-1H-pyrazole: A fluorinated pyrazole derivative with comparable reactivity.
Uniqueness: 4,4-Difluoro-3-methyl-pyrrolidin-3-amine is unique due to the presence of both fluorine atoms and a methyl group on the pyrrolidine ring. This combination can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C5H10F2N2 |
|---|---|
Molecular Weight |
136.14 g/mol |
IUPAC Name |
4,4-difluoro-3-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C5H10F2N2/c1-4(8)2-9-3-5(4,6)7/h9H,2-3,8H2,1H3 |
InChI Key |
OQKXGXLNCFKLHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCC1(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


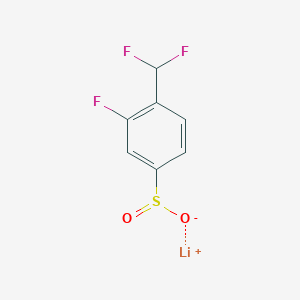
![3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-(methoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13506778.png)
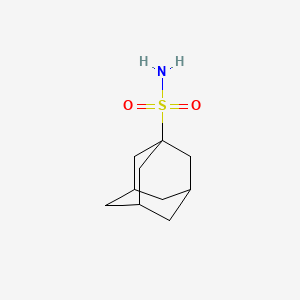

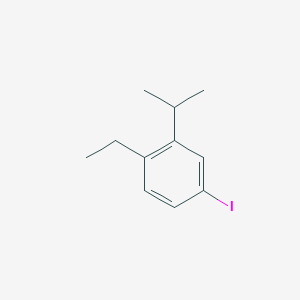
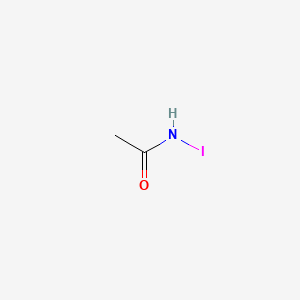

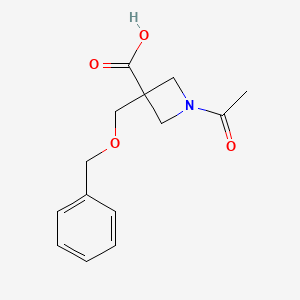
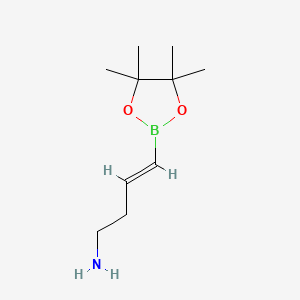
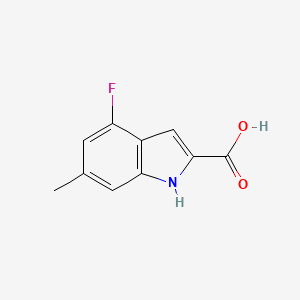
![Methyl 5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-chlorobenzoate](/img/structure/B13506831.png)
